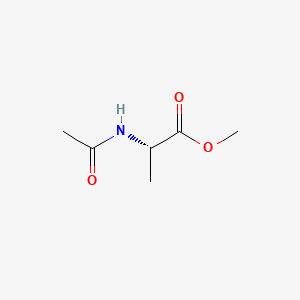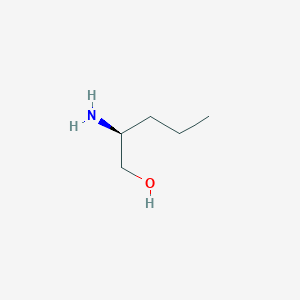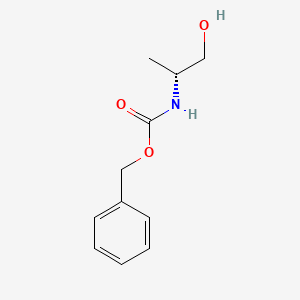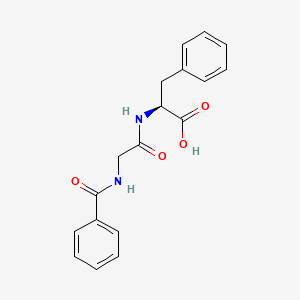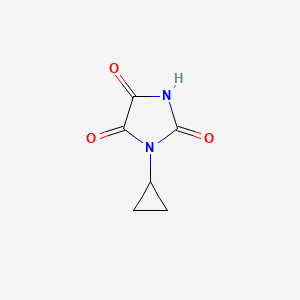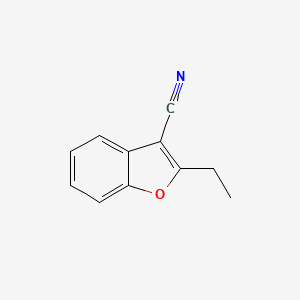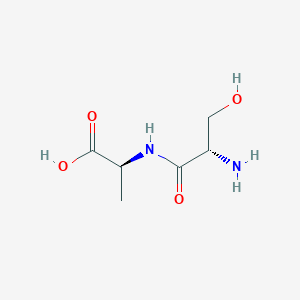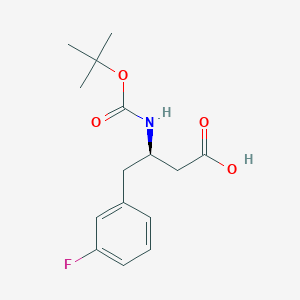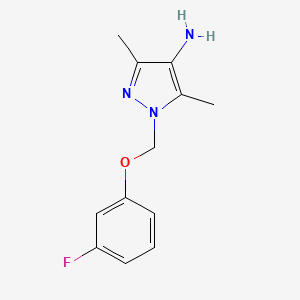
1-((3-Fluorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine
説明
The compound "1-((3-Fluorophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions. For instance, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material involves the Gewald synthesis technique followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives synthesized by the Vilsmeier-Haack reaction . Similarly, the synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine involves characterizing the compound through various spectroscopic methods, including NMR and FT-IR, and the molecular structure is optimized using density functional theory (DFT) calculations .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the crystal structure of a pyrazole ring derivative was determined using single crystal X-ray diffraction and further analyzed using DFT to understand the non-covalent interactions within the molecule . These analyses are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, 3-Methyl-1-phenyl-2-pyrazoline-5-one can react with amines to yield substituted pyrazolones, which can further cyclize to form azolylidene pyrazolones . Additionally, pyrazole compounds can react with secondary amines to selectively functionalize one of the methyl groups, creating new synthetic routes to azoles with coordinating substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of fluorine atoms can significantly affect the compound's reactivity and physical properties due to the high electronegativity of fluorine. For example, the synthesis of 6-di(tri)fluoromethyl- and 5-di(tri)fluoroacetyl-3-methyl-1-phenylpyrano[2,3-c]pyrazol-4(1H)-ones involves the condensation of pyrazole with fluorinated esters, leading to the formation of compounds with potentially unique properties . Schiff bases derived from pyrazole compounds and their copper(II) complexes have been studied for their spectroscopic properties, revealing insights into their molecular geometries and electronic structures .
科学的研究の応用
Synthesis and Characterization
1-((3-Fluorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine and its derivatives have been the subject of various synthesis and characterization studies. For instance, Hayvalı et al. (2010) conducted a study on the synthesis, spectroscopic, spectrophotometric, and crystallographic investigations of related pyrazole compounds, providing valuable insights into the structural and chemical properties of these compounds (Hayvalı, Unver, & Svoboda, 2010).
Application in Corrosion Inhibition
Research by Chetouani et al. (2005) demonstrated the inhibitive action of bipyrazolic type organic compounds, closely related to 1-((3-Fluorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine, towards the corrosion of pure iron in acidic media. This study highlights the potential of these compounds in corrosion inhibition applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Theoretical Studies on Corrosion Inhibition
Wang et al. (2006) conducted a DFT study on new bipyrazole derivatives, closely related to 1-((3-Fluorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine, to understand their potential activity as corrosion inhibitors. This theoretical study helps in elucidating the different inhibition efficiencies and reactive sites of these compounds (Wang, Wang, Wang, Wang, & Liu, 2006).
Cytotoxic Activity in Tumor Cell Lines
Kodadi et al. (2007) reported on the synthesis of two tridentate bipyrazolic compounds and evaluated their cytotoxic properties in vitro on two tumor cell lines. This research indicates the potential of these compounds in the field of cancer therapy (Kodadi, Benamar, Ibrahim, Zyad, Malek, Touzani, Ramdani, & Melhaoui, 2007).
Crystallographic Studies
Cornago et al. (2009) conducted X-ray crystallography studies on NH-pyrazoles, which are structurally similar to 1-((3-Fluorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine. Their work provides insight into the molecular structures and potential applications of these compounds in various fields (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).
Antibacterial and Antifungal Activities
Titi et al. (2020) explored the synthesis, characterization, X-Ray crystal study, and bioactivities of pyrazole derivatives, including their antitumor, antifungal, and antibacterial pharmacophore sites. This study suggests the potential use of these compounds in medical applications (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Hadda, 2020).
将来の方向性
特性
IUPAC Name |
1-[(3-fluorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-8-12(14)9(2)16(15-8)7-17-11-5-3-4-10(13)6-11/h3-6H,7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFDPURJMLDPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=CC(=CC=C2)F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190604 | |
| Record name | 1-[(3-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
CAS RN |
1004192-82-8 | |
| Record name | 1-[(3-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004192-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



